molecular formula C25H25N3O2S2 B12133993 N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B12133993
M. Wt: 463.6 g/mol
InChI Key: KQLZQVZFCLHKEV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole-carboxamide class, characterized by a central 2,3-dihydro-1,3-thiazole ring substituted with a phenylimino group, a 4-methylphenyl group, and a 3-methoxypropyl chain. The thiophene-2-carboxamide moiety is attached at the 5-position of the thiazole ring. Its (2E)-configuration ensures stereochemical stability, critical for interactions in biological or material applications .

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-(3-methoxypropyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C25H25N3O2S2/c1-18-11-13-19(14-12-18)22-24(27-23(29)21-10-6-17-31-21)32-25(28(22)15-7-16-30-2)26-20-8-4-3-5-9-20/h3-6,8-14,17H,7,15-16H2,1-2H3,(H,27,29)

InChI Key

KQLZQVZFCLHKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCCOC)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the phenyl and methylphenyl groups, and the final coupling with thiophene-2-carboxamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and catalysts in industrial settings is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (thiazole, triazole, isoxazole) and substituent effects. Key comparisons include:

Compound Name Core Structure Key Substituents Synthesis Method Crystallographic Data (R Factor) Notable Features
Target Compound 2,3-Dihydro-1,3-thiazole 4-Methylphenyl, 3-Methoxypropyl, Thiophene-2-carboxamide Not explicitly described (likely multi-step coupling) N/A E-configuration stabilizes imine group
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-Fluorophenyl)-2-(Phenyldiazenyl)Thiazol-5-yl)Pyridin-2-yl)Propanamide Thiazole 4-Fluorophenyl, Pyridinyl, Propanamide T3P®-mediated coupling in ethyl acetate N/A Azo group enhances π-π stacking; fluorophenyl improves lipophilicity
(2E)-2-[(2-Hydroxy-4-Methoxyphenyl)-(Phenyl)Methylidene]-N-Phenyl-Hydrazinecarboxamide Hydrazinecarboxamide Methoxyphenyl, Phenyl Single-crystal X-ray analysis R = 0.052, wR = 0.158 Hydrogen-bonded network stabilizes crystal lattice
5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylic Acid Isoxazole Methylthiophene Oxone®-mediated oxidation N/A Isoxazole core offers metabolic stability compared to thiazole

Key Findings:

Substituent Effects :

  • The 4-methylphenyl group in the target compound enhances hydrophobic interactions, similar to fluorophenyl groups in ’s analog but with reduced electronegativity .
  • The 3-methoxypropyl chain improves solubility compared to rigid aromatic substituents in ’s hydrazinecarboxamide derivative .

Synthetic Approaches :

  • Thiazole derivatives (e.g., ) often employ T3P®-mediated amide coupling, while hydrazinecarboxamides () rely on condensation reactions .
  • The target compound’s synthesis likely involves imine formation followed by carboxamide coupling, akin to methods in and .

Crystallographic Stability :

  • The (2E)-configuration in the target compound mirrors the stereochemical stability observed in ’s hydrazinecarboxamide, where X-ray analysis confirmed planar geometry critical for intermolecular interactions .

Research Implications and Limitations

  • Strengths : The target compound’s modular structure allows for tunable substituents to optimize pharmacokinetic properties (e.g., replacing 4-methylphenyl with electron-withdrawing groups for enhanced binding).
  • Gaps : Absence of explicit pharmacological or thermodynamic data (e.g., IC₅₀, LogP) limits direct comparison with analogs. Further studies should prioritize X-ray crystallography (using SHELX ) and in vitro assays.

Biological Activity

N-[(2E)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and various functional groups that contribute to its biological activity. The molecular formula is C25H33N3O3S2C_{25}H_{33}N_{3}O_{3}S_{2}, with a molecular weight of 487.7 g/mol. Its unique structure allows for interactions with various biological targets.

Property Value
Molecular FormulaC25H33N3O3S2
Molecular Weight487.7 g/mol
IUPAC NameN-[(2E)-3-(3-methoxypropyl)...
InChI KeyQRCORGCOCLHBAR-UHFFFAOYSA-N

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole derivatives. In vitro assays have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

The proposed mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within cancerous cells or bacteria. The thiazole and thiophene rings may facilitate interactions with biological macromolecules, leading to altered biochemical pathways that promote cytotoxicity or antimicrobial activity .

Study 1: Anticancer Activity

A study investigating the effects of thiazole derivatives on cancer cells found that certain analogs exhibited IC50 values in the low micromolar range against HeLa and A549 cell lines. The results suggested that these compounds could effectively induce apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In another study, a series of thiazole-based compounds were tested against Staphylococcus aureus and Escherichia coli. The most potent compound demonstrated an MIC value of 32 µg/mL against S. aureus, indicating strong antibacterial activity .

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